molecular formula C12H24O2 B13847121 Ethyl decanoate-D19

Ethyl decanoate-D19

Cat. No.: B13847121
M. Wt: 219.43 g/mol
InChI Key: RGXWDWUGBIJHDO-VUXVRHCMSA-N
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Description

Ethyl decanoate-D19, also known as ethyl caprate-D19, is a deuterated form of ethyl decanoate. It is a fatty acid ester formed from decanoic acid and ethanol. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl decanoate-D19 can be synthesized through the esterification of decanoic acid with ethanol in the presence of a catalyst. A common method involves using a solid catalyst like Amberlyst 15. The reaction is typically carried out in a batch reactor at an optimal condition of a 1:7 molar ratio of decanoic acid to ethanol, 9 wt% catalyst loading, and a temperature of 348 K .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and more efficient catalysts can enhance the yield and purity of the product. The process involves the same esterification reaction but with optimized parameters to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl decanoate-D19 undergoes various chemical reactions, including:

    Esterification: Formation of esters from acids and alcohols.

    Hydrolysis: Breaking down of esters into acids and alcohols in the presence of water.

    Oxidation: Conversion of the ester into corresponding acids or other oxidized products.

Common Reagents and Conditions

    Esterification: Requires decanoic acid, ethanol, and a catalyst like Amberlyst 15.

    Hydrolysis: Involves water and an acid or base catalyst.

    Oxidation: Utilizes oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Esterification: this compound.

    Hydrolysis: Decanoic acid and ethanol.

    Oxidation: Decanoic acid or other oxidized derivatives.

Scientific Research Applications

Ethyl decanoate-D19 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl decanoate-D19 involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as esterases, leading to the release of decanoic acid and ethanol. These metabolites can then participate in further biochemical reactions, influencing cellular processes and metabolic pathways .

Comparison with Similar Compounds

Ethyl decanoate-D19 can be compared with other similar compounds such as:

These compounds share similar chemical structures but differ in their chain lengths and specific uses, highlighting the uniqueness of this compound in its specific applications and properties.

Properties

Molecular Formula

C12H24O2

Molecular Weight

219.43 g/mol

IUPAC Name

ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecadeuteriodecanoate

InChI

InChI=1S/C12H24O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h3-11H2,1-2H3/i1D3,3D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2

InChI Key

RGXWDWUGBIJHDO-VUXVRHCMSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC

Canonical SMILES

CCCCCCCCCC(=O)OCC

Origin of Product

United States

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